![molecular formula C14H13NO5 B5815576 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a methoxybenzoyl group, and an amino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxybenzoyl group: This step involves the acylation of the furan ring with 4-methoxybenzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the methoxybenzoyl moiety, converting it to an alcohol.
Substitution: The amino methyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the methoxybenzoyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and anti-inflammatory agent due to the presence of the furan ring and methoxybenzoyl group.
Material Science: The compound can be used in the synthesis of polymers and resins with specific properties.
Biological Studies: It serves as a model compound for studying the interactions of furan derivatives with biological macromolecules.
Industrial Applications: It is used in the development of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting key enzymes involved in the process.
Anti-inflammatory Activity: It modulates the activity of inflammatory mediators such as cytokines and prostaglandins, reducing inflammation.
Molecular Targets: The primary targets include bacterial enzymes, inflammatory mediators, and cellular receptors involved in signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a different substitution pattern on the furan ring.
5-{[(4-chlorobenzoyl)amino]methyl}-2-furoic acid: Similar structure but with a chloro group instead of a methoxy group.
5-{[(4-methoxybenzoyl)amino]methyl}-3-furoic acid: Similar structure but with a different position of the furan ring.
Uniqueness
5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid is unique due to the specific combination of the methoxybenzoyl group and the furan ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
5-[[(4-methoxybenzoyl)amino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)13(16)15-8-11-6-7-12(20-11)14(17)18/h2-7H,8H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKTXHMWFXMPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
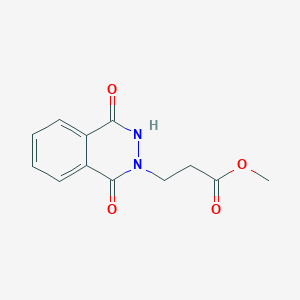
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B5815534.png)
![2-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B5815540.png)

![1,3-dimethyl-5-[(2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5815549.png)
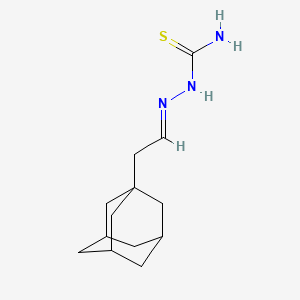
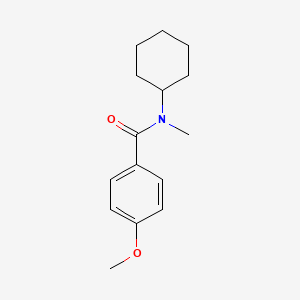
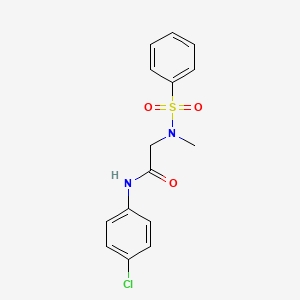
![N-[(2,5-dimethoxyphenyl)carbamothioyl]-2-phenoxyacetamide](/img/structure/B5815565.png)
![1-{4-[(NAPHTHALEN-2-YLOXY)METHYL]BENZOYL}PIPERIDINE](/img/structure/B5815573.png)
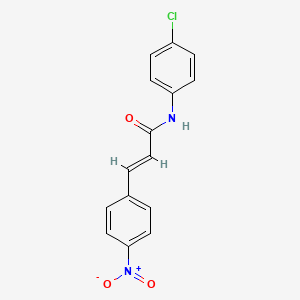
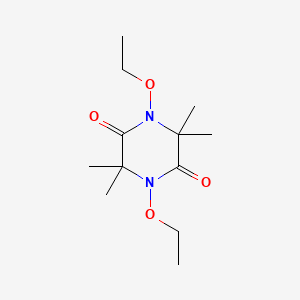
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
